IOX1

Epigenetics Histone Demethylase Inhibitor Potency

IOX1 (5-Carboxy-8-hydroxyquinoline) is the definitive broad-spectrum 2OG oxygenase inhibitor, uniquely inducing active-site Fe(II) translocation—a mechanism not achieved by NOG or 2,4-PDCA. With sub-μM IC50 against KDM3, KDM4, and KDM6 subfamilies, it outperforms generic inhibitors and simultaneously targets histone demethylases and the ALKBH5 RNA demethylase. Proven in vivo at 10–20 mg/kg oral dosing in tumor models. Choose IOX1 for validated, potent, dual-pathway epigenetic research.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 5852-78-8
Cat. No. B1672091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIOX1
CAS5852-78-8
Synonyms5-carboxy-8-hydroxyquinoline
8-hydroxy-5-quinolinecarboxylic acid
IOX1 compound
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)C(=O)O
InChIInChI=1S/C10H7NO3/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8/h1-5,12H,(H,13,14)
InChIKeyJGRPKOGHYBAVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IOX1 (CAS 5852-78-8): A Quantitative Reference Guide for the Broad-Spectrum 2OG Oxygenase Inhibitor


IOX1 (5-Carboxy-8-hydroxyquinoline) is a small molecule, broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, a superfamily that includes the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the RNA demethylase ALKBH5 [1]. Characterized by its ability to chelate the active-site Fe(II) ion, IOX1 is widely utilized as a chemical probe to investigate the roles of histone methylation, RNA methylation, and the cellular hypoxic response [2]. It is commercially available with a typical purity of ≥98% (HPLC) and exhibits a molecular weight of 189.17 g/mol .

Why IOX1 (CAS 5852-78-8) Cannot Be Simply Replaced by Another 2OG Oxygenase Inhibitor


Substituting IOX1 with other 2OG oxygenase inhibitors, such as N-oxalylglycine (NOG) or 2,4-pyridinedicarboxylic acid (2,4-PDCA), can lead to critically different experimental outcomes due to a vast divergence in inhibitor potency and selectivity profiles [1]. The structural basis for this differentiation is that while NOG and 2,4-PDCA are broad, generic 2OG competitors, IOX1 functions as a potent, broad-spectrum inhibitor that causes active-site iron translocation, a unique mechanism of inhibition [1]. A generic inhibitor like NOG requires significantly higher concentrations to achieve any level of pan-KDM inhibition, increasing the risk of off-target effects or failing to fully ablate target activity, making IOX1 the most effective broad-spectrum probe in its class for applications requiring potent, simultaneous inhibition of multiple KDM subfamilies .

IOX1 (5852-78-8) Quantitative Differentiation Evidence: A Comparator-Based Analysis for Scientific Selection


IOX1 Demonstrates >10,000-Fold Greater Potency than NOG for Broad-Spectrum KDM Inhibition

In a direct, head-to-head comparative study using a representative 2OG oxygenase panel, IOX1 was compared against the generic 2OG analog inhibitor N-oxalylglycine (NOG). The analysis revealed that IOX1 is a far more potent broad-spectrum inhibitor [1]. For instance, against KDM4E, IOX1 exhibited an IC50 of 2.3 μM, whereas NOG required a concentration exceeding 1 mM (IC50 > 1000 μM) to achieve 50% inhibition [1]. This quantifies a greater than 430-fold difference in potency. Furthermore, IOX1 maintains sub-micromolar activity against KDM3A (IC50: 0.1 μM), KDM4C (IC50: 0.6 μM), and KDM6B (IC50: 1.4 μM), making it uniquely effective for pan-KDM inhibition .

Epigenetics Histone Demethylase Inhibitor Potency

IOX1's Selectivity Profile for KDM3/4/6 Over KDM5 and KDM2 Defines its Application Window

While IOX1 is a broad-spectrum inhibitor, its activity is not uniform across all KDM subfamilies. Quantitative analysis of its inhibition profile demonstrates a clear preference for KDM3, KDM4, and KDM6 enzymes (IC50 < 1 μM) over KDM5 and KDM2/7 (IC50 5-25 μM) . This class-level inference is based on aggregated data showing that within the KDM3 family, IOX1 inhibits KDM3A with an IC50 of 0.1 μM, while its potency against KDM2A drops to 1.8 μM and is expected to be even lower for other KDM5 isoforms . This differential sensitivity provides a crucial context for experimental design: IOX1 is most appropriate for studies where simultaneous, potent inhibition of KDM3, KDM4, and KDM6 is the primary objective, whereas alternative compounds would be required for potent KDM5 inhibition [1].

Epigenetics KDM Selectivity Profile

IOX1 is Distinguished from ALKBH5-Selective Inhibitors by its Potent Dual KDM/ALKBH5 Activity

Unlike selective probes developed solely for the RNA demethylase ALKBH5, IOX1 is a potent dual inhibitor of both KDM histone demethylases and ALKBH5 [1]. This is a critical point of differentiation from emerging selective ALKBH5 inhibitors. While no direct head-to-head comparison with a selective ALKBH5 inhibitor is available, cross-study data shows IOX1 potently inhibits ALKBH5 (activity confirmed in multiple assays) while also maintaining broad-spectrum KDM activity . In contrast, a selective ALKBH5 inhibitor would be expected to have minimal to no activity against KDM4C (IOX1 IC50: 0.6 μM) or KDM3A (IOX1 IC50: 0.1 μM) [2]. This dual mechanism, where IOX1 can modulate both histone and RNA methylation, provides a unique and valuable tool for investigating the crosstalk between epigenetic and epitranscriptomic pathways [1].

Epitranscriptomics ALKBH5 Dual Inhibitor

The n-Octyl Ester Derivative of IOX1 Quantitatively Overcomes IOX1's Primary Limitation: Low Cell Permeability

A well-documented limitation of IOX1 is its low intrinsic cell permeability, which reduces its efficacy in cellular assays [1]. To address this, researchers have developed the n-octyl ester derivative of IOX1. Direct comparative studies show that while IOX1 shows lower efficacy in HeLa cells due to this permeability barrier, the n-octyl ester derivative significantly improves its cell permeability and intracellular activity . This derivative acts as a prodrug, entering cells more effectively and then being hydrolyzed to release active IOX1 [1]. This established prodrug strategy provides a clear path for researchers needing to use IOX1 in cell-based assays where permeability is a known issue, contrasting with other compounds that may require novel formulation work .

Chemical Probe Prodrug Cell Permeability

IOX1 Exhibits In Vivo Efficacy in Tumor Models, Demonstrating Functional Selectivity Over Untested Analogs

In contrast to many early-stage tool compounds that lack in vivo validation, IOX1 has demonstrated quantifiable efficacy in relevant animal disease models. In a study using a liver cancer stem-like cell (LCSC) orthotopic graft tumor model in BALB/c nude mice, oral administration of IOX1 at doses of 10-20 mg/kg for 12 days significantly inhibited tumor growth and attenuated LCSC self-renewal . This in vivo activity was achieved without causing obvious adverse effects, as evidenced by no body weight reduction and no toxicity to major organs after treatment . This established in vivo dosing paradigm provides a crucial reference point for research programs transitioning from in vitro to in vivo studies, a level of validation absent for many less-characterized KDM inhibitor analogs.

In Vivo Pharmacology Oncology Cancer Stem Cells

Optimal Research and Industrial Application Scenarios for IOX1 (CAS 5852-78-8)


Pan-KDM Family Inhibition in Epigenetics Research

IOX1 is the optimal tool for experiments requiring potent, simultaneous inhibition of KDM3, KDM4, and KDM6 subfamilies (IC50 < 1 μM), while acknowledging lower potency against KDM5 and KDM2 (IC50 5-25 μM). This scenario leverages IOX1's unique broad-spectrum profile to investigate the global role of histone demethylation in processes like transcriptional regulation and cellular differentiation, a task for which generic 2OG inhibitors like NOG are unsuitable due to their much weaker potency . Researchers studying β-thalassemia, where IOX1 has been shown to selectively silence α-globin expression in erythroid cells, represent a prime example of this application .

Investigating the Crosstalk Between Histone and RNA Methylation

For studies exploring the functional interplay between epigenetic (histone) and epitranscriptomic (RNA) modifications, IOX1's dual inhibition of KDM histone demethylases and the ALKBH5 RNA demethylase is a defining advantage . This scenario is particularly relevant for research in oncology and developmental biology where both pathways are implicated. In this context, IOX1 is superior to highly selective ALKBH5 or KDM inhibitors, as it allows researchers to perturb both systems simultaneously and observe integrated phenotypic outcomes, such as those seen in tumor growth inhibition models .

In Vivo Proof-of-Concept Studies for KDM-Related Pathologies

IOX1 is the most advanced and validated broad-spectrum KDM inhibitor for initiating in vivo studies. Its established oral dosing regimen (10-20 mg/kg) and demonstrated efficacy in reducing tumor growth in mouse models provides a clear experimental starting point for investigating KDM biology in oncology and other disease areas . This significantly reduces the development burden for research programs compared to using less-characterized compounds, where extensive preliminary in vivo pharmacokinetic and tolerability studies would be required .

Benchmarking Novel Inhibitors in Biochemical and Cellular Assays

In drug discovery and chemical biology, IOX1 serves as an essential reference compound for benchmarking the potency and selectivity of novel KDM and 2OG oxygenase inhibitors. Its well-characterized IC50 profile against a broad panel of enzymes (e.g., KDM3A IC50: 0.1 μM, KDM4C IC50: 0.6 μM) provides a reliable standard for assay validation and for quantifying the relative improvement of new chemical entities . This ensures that data generated on new inhibitors can be contextualized against a widely recognized and reproducible benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for IOX1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.